Tris(tert-butoxy)silanol, also known as tri-t-butoxysilanol, is an organosilicon compound primarily recognized as a versatile precursor in materials science and organometallic chemistry [, , , , , , , , ]. It serves as a valuable reagent for introducing silicon-oxygen bonds into various materials, particularly in the synthesis of metal silicates and silicon dioxide films [, , , , , , , ].
Tris(tert-butoxy)silanol is classified as an organosilicon compound, specifically a silanol derivative. Its structure allows it to participate in various chemical reactions, particularly those involving silicate formation and coordination with metal ions.
The synthesis of tris(tert-butoxy)silanol typically involves the alcoholysis of silicon tetrachloride or silicon disulfide with tert-butanol. The general reaction can be represented as follows:
or
These reactions typically require controlled conditions such as an inert atmosphere to prevent unwanted side reactions. The resulting product can be purified through distillation or chromatography to achieve the desired purity levels.
Tris(tert-butoxy)silanol has a tetrahedral geometry around the silicon atom due to its four substituents: three tert-butoxy groups and one hydroxyl group. Each tert-butoxy group contributes to the steric bulk around the silicon, influencing its reactivity and interactions with other compounds. The bond lengths between silicon and oxygen in the tert-butoxy groups are approximately , while the Si–O bond in the hydroxyl group is slightly shorter due to the different electronic environment.
Tris(tert-butoxy)silanol participates in several important chemical reactions:
These reactions often require specific conditions such as elevated temperatures or catalysts to proceed efficiently.
The mechanism of action for tris(tert-butoxy)silanol primarily involves its interaction with metal alkyl amides. Upon reaction, it forms a transient complex that facilitates the transfer of silicon into metal silicate structures. The hydroxyl group plays a crucial role in stabilizing intermediates and promoting further reactions.
Tris(tert-butoxy)silanol exhibits several significant physical and chemical properties:
These properties make tris(tert-butoxy)silanol suitable for various applications in material science and organic chemistry.
Tris(tert-butoxy)silanol has diverse applications across multiple scientific domains:
The systematic exploration of alkoxysilanols emerged from mid-20th-century investigations into silicon-sulfur and silicon-oxygen bond reactivity. Early synthetic routes focused on alcoholysis reactions, such as the 1962 preparation of tris(tert-butoxy)silanethiol [(CH₃)₃CO]₃SiSH via silicon disulfide (SiS₂) reaction with tert-butanol—a methodology that illuminated pathways to oxygenated silicon analogs [1]. By the 1980s, characterization of sterically hindered silanols like TTBS revealed their resistance to condensation, contrasting sharply with more reactive silanetriols. This stability stems from the bulky tert-butoxy groups that shield the silicon-bound hydroxyl, a property later exploited in coordination chemistry and materials synthesis. Commercial availability of high-purity TTBS (≥99.999%) by the early 2000s facilitated its adoption in semiconductor manufacturing, marking its transition from laboratory curiosity to industrial reagent [2] [3].
Table 1: Evolution of Key Silanol Derivatives
Compound | CAS Number | Molecular Weight (g/mol) | Key Historical Milestone | |
---|---|---|---|---|
Tris(tert-butoxy)silanethiol | 18166-43-3 | 280.50 | First synthesis via SiS₂ alcoholysis (1962) | |
Tris(tert-butoxy)silanol | 18166-43-3 | 264.43 | Commercial high-purity production (2000s) | |
Tris(tert-pentoxy)silanol | 17906-35-3 | 306.51 | Development as ALD alternative (2010s) | [8] |
Alkoxysilanols are classified by their oxygen coordination and steric profiles. TTBS belongs to the monosubstituted silanol subclass (R₃SiOH), distinguished by three alkoxy ligands and a single hydroxyl group. Its molecular geometry features a tetrahedral silicon center with C–O–Si bond angles of ~120° and elongated Si–O bonds (1.64 Å) compared to Si–C bonds (1.87 Å). This configuration arises from oxygen’s higher electronegativity and silicon’s larger atomic radius (111 pm vs. carbon’s 77 pm) [4] [9]. Crucially, the tert-butoxy groups impose severe steric encumbrance, quantified by a Tolman cone angle of ~170°. This shielding effect:
Table 2: Structural and Electronic Properties of Select Silanols
Parameter | Tris(tert-butoxy)silanol | Triethylsilanol | Silanetriol | |
---|---|---|---|---|
Si–O Bond Length (Å) | 1.64 | 1.63 | 1.62 | |
SiOH pKa | 11.78 (predicted) | 13.5 | 10.2 | |
Steric Parameter (Tolman Angle) | ~170° | 132° | <100° | |
Condensation Resistance | High | Moderate | Low | [4] [9] |
TTBS serves as a linchpin in vapor deposition technologies and polymer engineering due to its balanced volatility, thermal stability, and ligand-exchange capabilities. In atomic layer deposition (ALD), high-purity TTBS (99.999%) reacts with hafnium amides [e.g., Hf(N(CH₃)₂)₄] to form conformal hafnium silicate glass films for gate dielectrics in <10 nm semiconductor nodes. This process exploits TTBS’s selective reactivity, where tert-butoxy ligands dissociate at 200–300°C without carbon contamination—a critical advantage over chlorosilanes [2] . Concurrently, TTBS functions as a surface modifier in specialty polymers, enhancing hydrophobicity in silicones and adhesion in epoxy composites. Market analyses project the global TTBS market to expand at a 7.5% CAGR from 2024–2033, driven by electronics and coatings sectors, where it enables nanoscale fabrication and performance polymer design [5] .
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